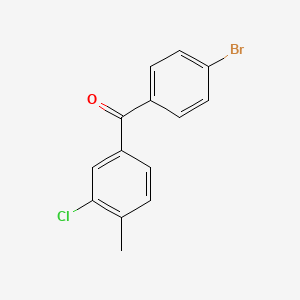

4-Bromo-3'-chloro-4'-methylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-3’-chloro-4’-methylbenzophenone is a chemical compound with the molecular weight of 309.59 . Its IUPAC name is (4-bromophenyl) (4-chloro-3-methylphenyl)methanone .

Synthesis Analysis

The synthesis of 4-Bromo-3’-chloro-4’-methylbenzophenone has been attempted to yield a compound with potential photochemical reactivity and photophysical properties . The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .Molecular Structure Analysis

The InChI code for 4-Bromo-3’-chloro-4’-methylbenzophenone is 1S/C14H10BrClO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3 .Chemical Reactions Analysis

The ability of benzophenones to form radicals in the presence of ultraviolet radiation gives rise to some interesting photochemistry which transforms them into benzopinacols .Wissenschaftliche Forschungsanwendungen

Photochemical Reactivity and Photophysical Properties

The compound has potential photochemical reactivity and photophysical properties . It was synthesized for the purpose of studying these properties .

Spectral Analysis

The product of the reaction and subsequent recrystallization was characterized by various spectral analyses including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .

Synthesis Study

4-Bromo-3’-chloro-4’-methylbenzophenone was prepared from toluene and 4-bromobenzoyl chloride using an AlCl3 catalyst . This synthesis process was studied in detail .

Photophysics Quantitative UV

The product was used to study photophysics, specifically "quantitative UV" . Two solvents, EPA and methylcyclohexane (MCH), were used in this study .

Photoreduction Study

Solutions of 4-bromo-3’-chloro-4’-methylbenzophenone were placed in a Rotating Rack Rayonet reactor at 350nm at intervals of 5, 15, 30, and 45 minutes, yielding a photoreduction quantum efficiency of 7.75% .

Synthesis and Characterization

The compound was synthesized using a Friedel-Crafts acylation reaction, and characterized using infrared spectroscopy, melting point determination, HNMR and CNMR .

Precursor in Organic Synthesis

4-Bromo-3’-chloro-4’-methylbenzophenone is used as a precursor in organic synthesis to prepare 4-(benzyloxy)-l-bromo-2-chlorobenzene by reaction with benzyl bromide .

Wirkmechanismus

Target of Action

Benzophenone derivatives are generally known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that bromination and chlorination can enhance the electrophilic nature of the benzophenone structure, potentially influencing its interaction with biological targets .

Biochemical Pathways

Benzophenone derivatives can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

The bromine and chlorine substituents could potentially affect the compound’s lipophilicity, which in turn could influence its absorption and distribution .

Result of Action

Benzophenone derivatives can have various effects depending on their specific targets, ranging from enzyme inhibition to receptor modulation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromo-3’-chloro-4’-methylbenzophenone. For instance, the compound’s reactivity might be affected by the pH of its environment .

Eigenschaften

IUPAC Name |

(4-bromophenyl)-(3-chloro-4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO/c1-9-2-3-11(8-13(9)16)14(17)10-4-6-12(15)7-5-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGFYBWAGHTYHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3'-chloro-4'-methylbenzophenone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.